REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[S:12]([CH3:15])(=[NH:14])=[O:13]>C(O)C.[Pd]>[NH2:9][C:7]1[CH:6]=[CH:5][C:4]([S:12]([CH3:15])(=[NH:14])=[O:13])=[C:3]([O:2][CH3:1])[CH:8]=1
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Name
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(RS)-S-(2-methoxy-4-nitrophenyl)-S-methylsulfoximide
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=N)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The batch is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
1.0 g (5.1 mmol, corresponding to 79% of theory) of the product is obtained
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Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C=C1)S(=O)(=N)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |